molecular formula C18H15NO3S B13884870 Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate CAS No. 1184722-47-1

Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate

Katalognummer: B13884870
CAS-Nummer: 1184722-47-1
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: WBBBMZRDGPINKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiophene with an appropriate aniline derivative under acidic conditions to form the anilino group. This is followed by esterification with methanol in the presence of a strong acid catalyst to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate
  • 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Uniqueness

Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group and the carboxylate ester group allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1184722-47-1

Molekularformel

C18H15NO3S

Molekulargewicht

325.4 g/mol

IUPAC-Name

methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-18(21)16-11-13-9-12(7-8-15(13)23-16)10-17(20)19-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20)

InChI-Schlüssel

WBBBMZRDGPINKL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)CC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.